molecular formula C13H13FN4O2 B2631851 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide CAS No. 2408969-46-8

3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide

Katalognummer B2631851
CAS-Nummer: 2408969-46-8
Molekulargewicht: 276.271
InChI-Schlüssel: WLLUSDDPOJGQHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide” is a complex organic molecule that contains several functional groups . It has a fluorophenyl group, an oxadiazole ring, and a carboxamide group attached to an azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR, IR, and X-ray crystallography can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

1,3,4-Oxadiazole derivatives have been extensively studied for their antitubercular properties. Research has demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, one of the primary medications used in tuberculosis treatment. This suggests that 1,3,4-oxadiazole compounds, by extension possibly including the specified compound, could be pivotal in developing new antitubercular drugs (Asif, 2014).

Broad Pharmacological Properties

The oxadiazole core, including 1,3,4-oxadiazole, has been identified for its versatility in medicinal chemistry, serving as surrogates for carboxylic acids, carboxamides, and esters. This core is integral to molecules displaying a variety of pharmacological activities, such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant properties. This highlights the potential of 1,3,4-oxadiazole derivatives, including the specific compound , for a broad spectrum of drug development applications (Rana, Salahuddin, & Sahu, 2020).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives have been well-documented. These compounds have shown promise in inhibiting the growth of various bacteria, fungi, and cancer cells. This broad-spectrum antimicrobial and potential anticancer activity underscores the importance of 1,3,4-oxadiazole derivatives in searching for new therapeutic agents (Glomb & Świątek, 2021).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This compound could potentially interact with various enzymes or receptors in the body, depending on its structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Zukünftige Richtungen

The future research directions for this compound could involve further studies to determine its potential uses. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Eigenschaften

IUPAC Name

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c1-13(6-18(7-13)12(15)19)11-17-16-10(20-11)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLUSDDPOJGQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)N)C2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.